molecular formula C20H20N2O5S B3000150 3-(4-Tosylbutanamido)benzofuran-2-carboxamide CAS No. 941987-14-0

3-(4-Tosylbutanamido)benzofuran-2-carboxamide

Cat. No.: B3000150
CAS No.: 941987-14-0
M. Wt: 400.45
InChI Key: OTRCOFHSUZFMAK-UHFFFAOYSA-N
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Description

3-(4-Tosylbutanamido)benzofuran-2-carboxamide is a synthetic benzofuran-2-carboxamide derivative presented for research applications. Benzofuran scaffolds are recognized as privileged structures in medicinal chemistry due to their presence in numerous biologically active compounds and drugs . The structural motif of benzofuran-2-carboxamide has been identified as a key pharmacophore in various research contexts. For instance, related derivatives have been synthesized and evaluated for neuroprotective and antioxidant activities, demonstrating potent effects in models of excitotoxic neuronal damage . The incorporation of the 4-tosylbutanamido side chain at the C3 position is a strategic modification, as C3-functionalization of the benzofuran core is a common approach to fine-tune the properties of the molecule and explore new structure-activity relationships . This specific substitution can enhance molecular diversity and is expected to influence the compound's interactions with biological targets. Researchers may find this compound valuable for probing biological mechanisms, particularly in areas such as neuroscience and inflammation, where related benzofuran carboxamides have shown promise . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-[4-(4-methylphenyl)sulfonylbutanoylamino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5S/c1-13-8-10-14(11-9-13)28(25,26)12-4-7-17(23)22-18-15-5-2-3-6-16(15)27-19(18)20(21)24/h2-3,5-6,8-11H,4,7,12H2,1H3,(H2,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTRCOFHSUZFMAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(4-Tosylbutanamido)benzofuran-2-carboxamide involves a combination of C–H arylation and transamidation chemistry. The process begins with the installation of an 8-aminoquinoline directing group, followed by palladium-catalyzed C–H arylation to introduce aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold . The final step involves a one-pot, two-step transamidation procedure to achieve the desired benzofuran-2-carboxamide derivative . This synthetic route is highly efficient and modular, allowing for the generation of structurally diverse benzofuran derivatives.

Chemical Reactions Analysis

3-(4-Tosylbutanamido)benzofuran-2-carboxamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-(4-Tosylbutanamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s benzofuran core is known to interact with various biological targets, leading to its observed biological activities . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Substituent Effects on Bioactivity

Compound Name / Structure Substituents (Position) Key Activity Data (Concentration/Effect) Source
Compound 65 (7-methoxy-N-substituted phenyl) -OCH3 (7-position) Antioxidant (LPO inhibition) 62% inhibition at 100 mM
N-(pyridin-4-yl methyl) derivatives Pyridinium moiety (amide linkage) Cholinesterase inhibition (AChE/BChE) IC50: 0.8–5.2 µM (AChE)
Vilazodone Piperazinyl-indole-carbonitrile Antidepressant (SERT/5-HT1A dual) FDA-approved (Viibryd®)
Tacrine–benzofuran hybrids Tetrahydroacridine (propyl linkage) Anti-Alzheimer’s (ChE inhibition) Yields: 40–79%
3-(2-ethylbutanamido) derivative Ethylbutanamido (3-position) Not specified (structural analog) Purity: >95%

Key Observations :

  • Electron-donating groups (e.g., -OCH3 in Compound 65) enhance antioxidant activity, whereas electron-withdrawing groups (e.g., -CF3 in ) improve neuroprotective effects but may reduce solubility .
  • Bulkier substituents (e.g., tosyl in the target compound) could hinder membrane permeability compared to smaller groups like -CH3 .
  • Hybrid structures (e.g., tacrine–benzofuran) demonstrate multi-target efficacy but face synthetic challenges (moderate yields: 40–79%) .

Antioxidant Activity

  • Compound 65 (methoxy-substituted) showed moderate DPPH radical scavenging (23.5% inhibition) but significant lipid peroxidation (LPO) inhibition (62%) at 100 mM .
  • Compound 66a–g (substituted phenyl derivatives) outperformed L-ascorbic acid controls at 200 mg/mL, suggesting substituent-dependent synergy .

Enzyme Inhibition

  • Tacrine–benzofuran hybrids (e.g., Compound 13) inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), critical for Alzheimer’s treatment .
  • Pyridinium-linked derivatives () show nanomolar-range IC50 values, indicating potent enzyme binding via charge interactions .

Biological Activity

3-(4-Tosylbutanamido)benzofuran-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of neuroprotection and anti-aggregation properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
IUPAC Name This compound
Molecular Formula C_{16}H_{18}N_{2}O_{4}S
Molecular Weight 342.39 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in neurodegenerative processes. The compound exhibits neuroprotective properties by modulating amyloid-beta (Aβ) aggregation, which is critical in Alzheimer's disease pathology.

Target Pathways

  • Inhibition of Aβ Aggregation : Research indicates that this compound can inhibit the aggregation of Aβ peptides, thereby potentially reducing neurotoxicity associated with Alzheimer’s disease.
  • Neuroprotection : In vitro studies have demonstrated that it protects neuronal cells from apoptosis induced by Aβ42, suggesting a mechanism involving cellular signaling pathways that promote cell survival.

Case Studies

  • Neuroprotection in Cell Models :
    • A study involving mouse hippocampal neuronal HT22 cells showed that this compound significantly protected these cells against Aβ42-induced cytotoxicity. The compound was found to reduce oxidative stress markers and enhance cell viability.
  • Aggregation Modulation :
    • In a thioflavin-T fluorescence assay, the compound demonstrated a concentration-dependent inhibition of Aβ42 aggregation, with maximum inhibition observed at certain concentrations. This suggests its potential as a therapeutic agent for Alzheimer’s disease.

Tables of Biological Activity

Study ReferenceBiological ActivityObservations
Study 1NeuroprotectionSignificant reduction in Aβ42-induced cytotoxicity in HT22 cells.
Study 2Aβ Aggregation InhibitionConcentration-dependent inhibition observed, with maximum effects noted at higher concentrations.

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